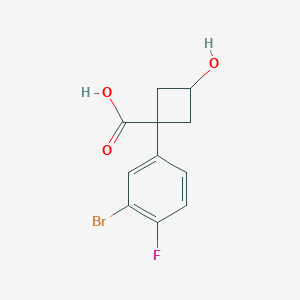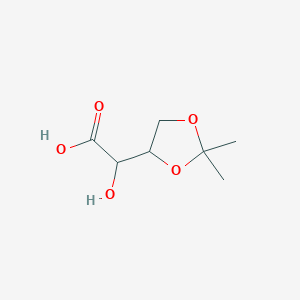![molecular formula C10H17ClO B13182944 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is an organic compound that features a cyclobutyl ring substituted with a chloromethyl group and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane typically involves the reaction of cyclobutylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
科学的研究の応用
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- 3-[[1-(Chloromethyl)cyclobutyl]methyl]furan
- (3R)-3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,1-difluorocyclohexane
Uniqueness
3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane is unique due to its combination of a cyclobutyl ring and an oxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C10H17ClO |
|---|---|
分子量 |
188.69 g/mol |
IUPAC名 |
3-[[1-(chloromethyl)cyclobutyl]methyl]oxolane |
InChI |
InChI=1S/C10H17ClO/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h9H,1-8H2 |
InChIキー |
RENUYFKHHCLOFA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2CCOC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


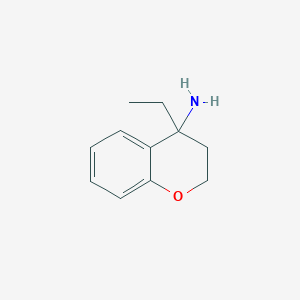
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)

![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)
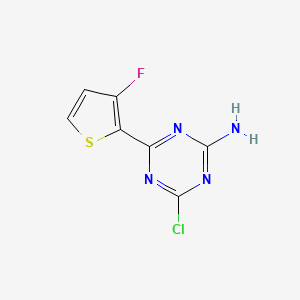
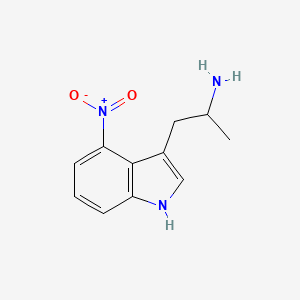
![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)

